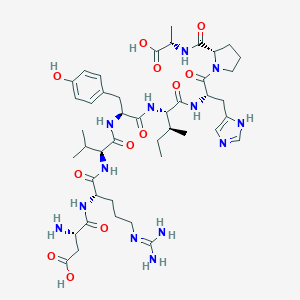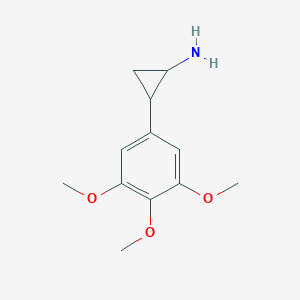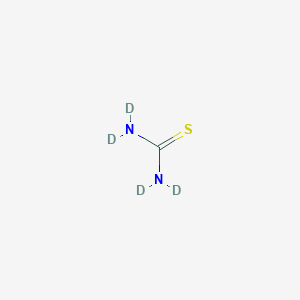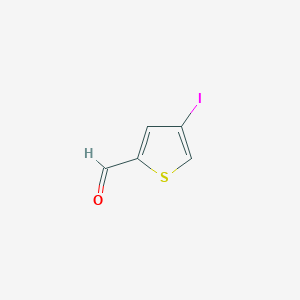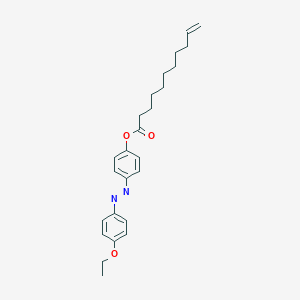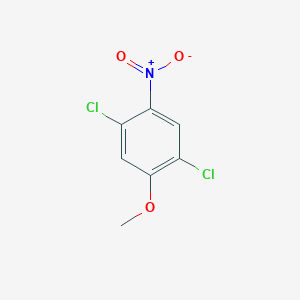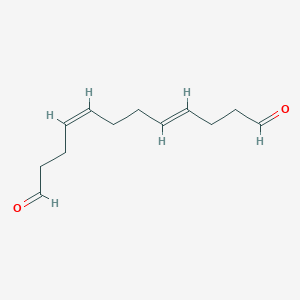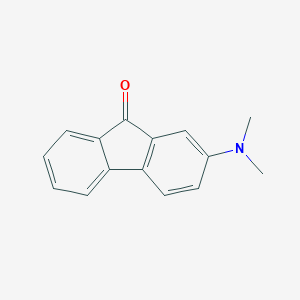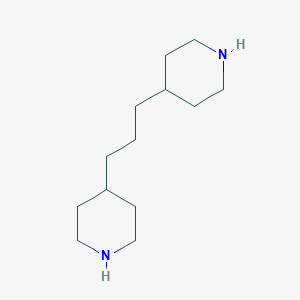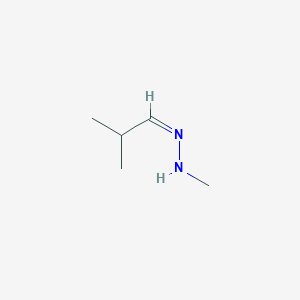
2-Methylpropanal methyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropanal methyl hydrazone is a chemical compound that is widely used in scientific research. It is a hydrazone derivative of 2-methylpropanal, which is a colorless liquid with a pungent odor. 2-Methylpropanal methyl hydrazone is a yellow to orange crystalline solid that is soluble in water and organic solvents. It is a versatile reagent that can be used for a variety of purposes, including synthesis, analysis, and purification.
Mechanism Of Action
The mechanism of action of 2-Methylpropanal methyl hydrazone is based on its ability to form stable complexes with aldehydes and ketones. The hydrazone derivative reacts with the carbonyl group of the aldehyde or ketone, forming a Schiff base intermediate. This intermediate is stabilized by resonance, and can be isolated and characterized. The reaction proceeds under mild conditions, and is highly selective for aldehydes and ketones.
Biochemical And Physiological Effects
2-Methylpropanal methyl hydrazone does not have any known biochemical or physiological effects. It is a non-toxic compound that is generally considered to be safe for use in scientific research.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methylpropanal methyl hydrazone in lab experiments include its high selectivity for aldehydes and ketones, its mild reaction conditions, and its versatility as a reagent. It can be used for the analysis and purification of a wide range of aldehydes and ketones, and can also be used as a starting material for the synthesis of various hydrazone derivatives.
The limitations of using 2-Methylpropanal methyl hydrazone in lab experiments include its relatively low yield and its sensitivity to air and moisture. The reaction must be carried out under an inert atmosphere, and the product must be stored in a dry and air-free environment.
Future Directions
There are many potential future directions for the use of 2-Methylpropanal methyl hydrazone in scientific research. Some possible areas of application include:
1. Development of new hydrazone derivatives with novel biological and pharmacological activities.
2. Investigation of the mechanism of action of hydrazone derivatives, and their potential for use in drug discovery.
3. Development of new methods for the analysis and purification of aldehydes and ketones, using 2-Methylpropanal methyl hydrazone as a starting material.
4. Exploration of the use of 2-Methylpropanal methyl hydrazone in other areas of chemistry, such as organic synthesis and materials science.
In conclusion, 2-Methylpropanal methyl hydrazone is a versatile reagent that has many potential applications in scientific research. Its high selectivity for aldehydes and ketones, mild reaction conditions, and versatility as a reagent make it a valuable tool for researchers in a wide range of fields. Further research is needed to fully explore the potential of this compound, and to develop new methods and applications for its use.
Synthesis Methods
2-Methylpropanal methyl hydrazone can be synthesized by reacting 2-methylpropanal with methyl hydrazine in the presence of a catalyst. The reaction proceeds via a condensation reaction, in which the carbonyl group of 2-methylpropanal reacts with the hydrazine group of methyl hydrazine to form the hydrazone derivative.
Scientific Research Applications
2-Methylpropanal methyl hydrazone is commonly used in scientific research as a reagent for the analysis and purification of aldehydes and ketones. It can be used to selectively trap aldehydes and ketones from complex mixtures, allowing for their isolation and identification. In addition, 2-Methylpropanal methyl hydrazone can be used as a starting material for the synthesis of various hydrazone derivatives, which have a wide range of biological and pharmacological activities.
properties
CAS RN |
16713-37-4 |
|---|---|
Product Name |
2-Methylpropanal methyl hydrazone |
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
N-[(Z)-2-methylpropylideneamino]methanamine |
InChI |
InChI=1S/C5H12N2/c1-5(2)4-7-6-3/h4-6H,1-3H3/b7-4- |
InChI Key |
QLVOGAHIAVPTFB-DAXSKMNVSA-N |
Isomeric SMILES |
CC(C)/C=N\NC |
SMILES |
CC(C)C=NNC |
Canonical SMILES |
CC(C)C=NNC |
synonyms |
2-Methylpropanal methyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




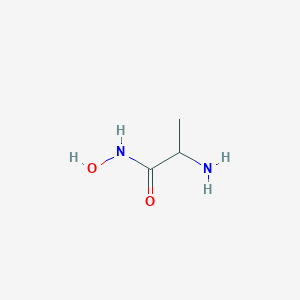
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
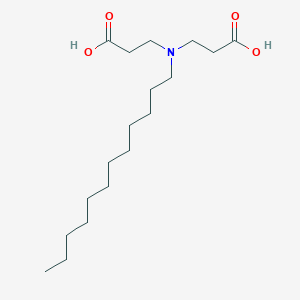
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
